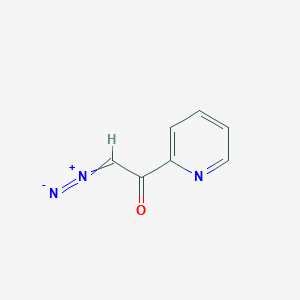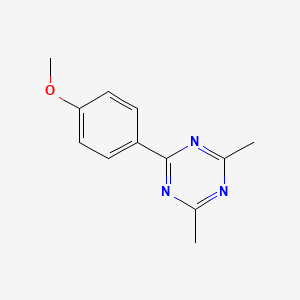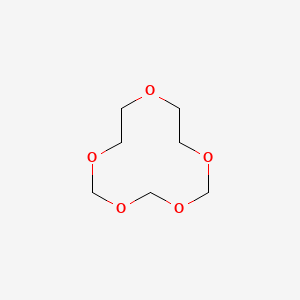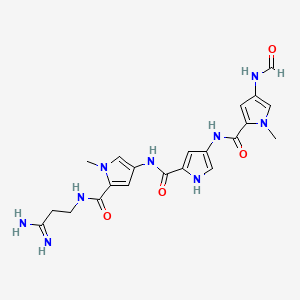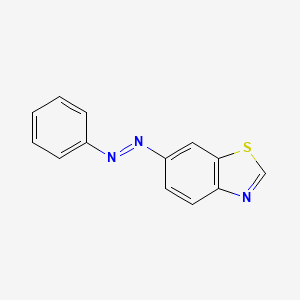
Benzothiazol-6-yl-phenyl-diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazol-6-yl-phenyl-diazene is a compound that features a benzothiazole ring fused to a phenyl ring through a diazene linkage This compound is part of the broader class of benzothiazole derivatives, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazol-6-yl-phenyl-diazene typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by diazotization and coupling reactions. One common method includes:
Condensation Reaction: 2-aminobenzenethiol reacts with a carbonyl compound (such as benzaldehyde) under acidic conditions to form the benzothiazole ring.
Diazotization: The resulting benzothiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with a phenyl compound to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazol-6-yl-phenyl-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzothiazol-6-yl-phenyl-diazene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of benzothiazol-6-yl-phenyl-diazene involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can induce apoptosis by interacting with pro-apoptotic proteins and disrupting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents on the phenyl ring.
Benzothiazole-2-thiols: These compounds have a thiol group at the 2-position of the benzothiazole ring.
Benzothiazole-2-amines: These compounds feature an amine group at the 2-position of the benzothiazole ring.
Uniqueness
Benzothiazol-6-yl-phenyl-diazene is unique due to its diazene linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Número CAS |
84713-36-0 |
|---|---|
Fórmula molecular |
C13H9N3S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
1,3-benzothiazol-6-yl(phenyl)diazene |
InChI |
InChI=1S/C13H9N3S/c1-2-4-10(5-3-1)15-16-11-6-7-12-13(8-11)17-9-14-12/h1-9H |
Clave InChI |
FJLHNYZYNKJQSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)

![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
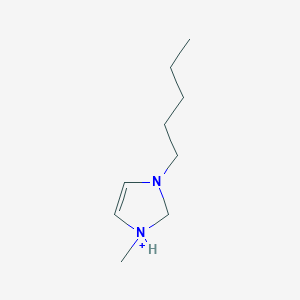
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

